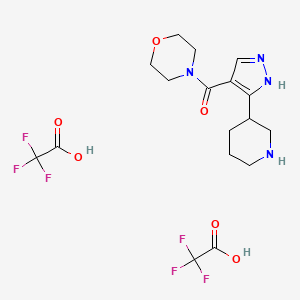![molecular formula C11H13NO B13246431 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyridine derivative
Preparation Methods
The synthesis of 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring and pyridine moiety contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde include other cyclopropane derivatives and pyridine-based aldehydes. What sets this compound apart is the combination of the cyclopropane ring and the methylpyridine moiety, which imparts unique chemical and physical properties. Examples of similar compounds include cyclopropane-1-carbaldehyde and 3-methylpyridine-2-carbaldehyde.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-9-3-2-6-12-10(9)7-11(8-13)4-5-11/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
CYQKVASYGVSEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


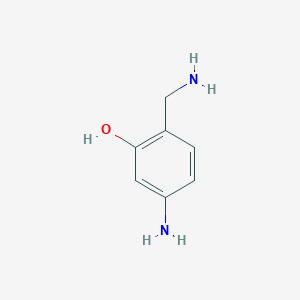
amine](/img/structure/B13246351.png)
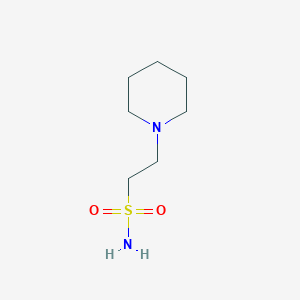
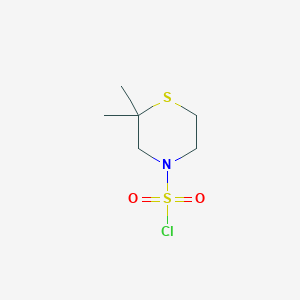
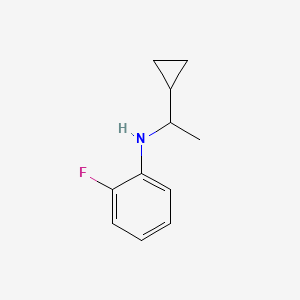
![2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
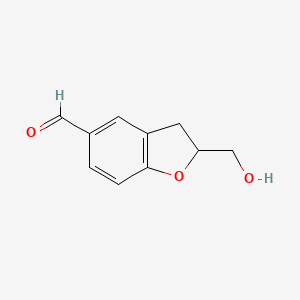
![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid](/img/structure/B13246384.png)
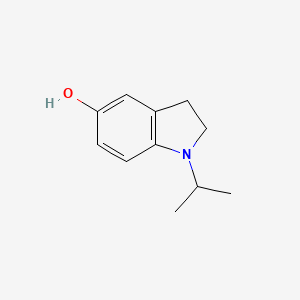
![1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13246402.png)

